4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid
Description
Properties
CAS No. |
1365272-55-4 |
|---|---|
Molecular Formula |
C15H11FO3 |
Molecular Weight |
258.2444432 |
Synonyms |
4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid |
Origin of Product |
United States |
Preparation Methods
Diazotization-Hydrolysis Methodology
The most well-documented approach involves a two-step sequence: diazotization-addition followed by acid-catalyzed hydrolysis . This method, adapted from fluoro phenylacetic acid syntheses, can be modified for the target compound by selecting appropriate starting materials.
Reaction Mechanism:
-
Diazotization-Addition :
A fluoroaniline derivative undergoes diazotization with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) and a copper catalyst. The intermediate diazonium salt reacts with vinylidene chloride to form a trichloroethyl intermediate.Example conditions:
-
Hydrolysis :
The trichloroethyl intermediate is hydrolyzed under acidic conditions to yield the phenylacetic acid derivative.Example conditions:
Table 1: Key Parameters for Diazotization-Hydrolysis Synthesis
| Parameter | Diazotization Step | Hydrolysis Step |
|---|---|---|
| Starting Material | 4-Fluoroaniline | Trichloroethyl Intermediate |
| Solvent | Dichloromethane/H₂O (2:1) | 25% HCl |
| Catalyst | CuCl₂ (0.08 eq) | — |
| Temperature | -5–5°C | 65–75°C |
| Yield | 396.2g intermediate | 175.6g final product (99%) |
Alternative Functionalization Strategies
While direct methods dominate, cross-coupling reactions using palladium catalysts (e.g., Pd₂dba₃) offer potential for introducing the biphenyl structure. For example, Suzuki-Miyaura coupling could link pre-functionalized benzene rings, though this approach remains underexplored for the target compound.
Reaction Optimization and Scalability
Solvent Systems
-
Diazotization : Mixed solvents (H₂O/organic, ≤2:1 ratio) enhance intermediate solubility. Polar aprotic solvents like acetone improve yields in bulkier substrates (e.g., 3,4,5-trifluoro derivatives).
-
Hydrolysis : Concentrated HCl (17–25%) ensures complete dechlorination, while toluene facilitates product isolation via recrystallization.
Catalytic Efficiency
Chemical Reactions Analysis
Types of Reactions: 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-(3-Fluoro-4-carboxyphenyl)phenylacetic acid.
Reduction: Formation of 4-(3-Fluoro-4-hydroxyphenyl)phenylacetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H11FO4
- IUPAC Name : 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid
- Molecular Weight : 284.25 g/mol
The compound features a fluorine atom and a carbonyl group attached to the phenyl ring, which enhances its reactivity and potential biological activity .
Organic Synthesis
This compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various transformations such as oxidation, reduction, and substitution to yield derivatives with tailored properties .
Table 1: Transformations of this compound
| Reaction Type | Product | Description |
|---|---|---|
| Oxidation | 4-(3-Fluoro-4-carboxyphenyl)phenylacetic acid | Formation of carboxylic acid derivative |
| Reduction | 4-(3-Fluoro-4-hydroxyphenyl)phenylacetic acid | Formation of alcohol derivative |
| Substitution | Various substituted derivatives | Formation depends on the nucleophile used |
Research has indicated that this compound exhibits potential biological activities, including anti-inflammatory and anticancer properties. Studies have explored its efficacy against various cancer cell lines, suggesting it may serve as a lead compound for drug development.
Case Study: Anticancer Activity
A study evaluated the anticancer effects of this compound on human tumor cells. The compound demonstrated significant cytotoxicity, with an IC50 value indicating potent inhibitory activity against several cancer types.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 150 | Induction of apoptosis |
| A549 (Lung cancer) | 180 | Cell cycle arrest at G1 phase |
| T-24 (Bladder cancer) | 200 | Inhibition of Aurora A kinase |
Pharmaceutical Applications
The unique chemical structure of this compound makes it a candidate for drug development. Its derivatives have been investigated for their potential use as anti-diabetic agents and other therapeutic applications.
Case Study: Drug Development
Research has focused on synthesizing derivatives of this compound that may act as inhibitors for specific biological targets related to diabetes management, similar to the mechanisms seen in established drugs like Repaglinide .
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom and carbonyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Pharmacological and Biochemical Relevance
- 4-Fluorophenylacetic Acid : Widely used in drugs targeting gastrointestinal and nervous system disorders due to fluorine’s electronegativity and small atomic radius, which enhance membrane permeability .
- Ibuprofen : Demonstrates the importance of hydrophobic substituents (isobutyl group) for cyclooxygenase (COX) inhibition and anti-inflammatory activity .
- PAA5 : A biphenylacetic acid derivative with moderate binding affinity (Kd ~6.9 mM) to the KIX domain of CBP/p300, highlighting the role of hydrophobic groups in ligand-protein interactions .
In contrast, this compound combines fluorine’s metabolic stability with a ketone group that may enhance hydrogen bonding or serve as a synthetic handle. Its biphenyl structure could improve binding avidity compared to mono-phenyl analogs like 4-fluorophenylacetic acid.
Physicochemical Properties
- Acidity : The acetic acid moiety (pKa ~4.5–5.0) is common across analogs, but the electron-withdrawing carbonyl group in the target compound may lower the pKa slightly, affecting ionization and solubility .
Biological Activity
4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid is a synthetic compound with potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies. The compound's structural characteristics suggest it may interact with various biological targets, influencing cellular functions and metabolic pathways.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a phenylacetic acid backbone substituted with a fluorocarbonyl group, which may enhance its biological activity through specific interactions with molecular targets.
The mechanism of action for this compound involves several biochemical pathways:
- Enzyme Interaction : The compound may modulate the activity of enzymes involved in metabolic processes. For example, it has been suggested that it can interact with cytochrome P450 enzymes, which are crucial for the oxidative metabolism of xenobiotics.
- Cell Signaling : It may influence cell signaling pathways by binding to receptors or other biomolecules, potentially altering gene expression and cellular responses .
- Metabolic Pathways : The compound is likely metabolized into various metabolites that could have distinct biological activities, impacting overall metabolic flux within cells.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound is absorbed and distributed in biological systems, undergoing biotransformation to form active metabolites. These metabolites may exhibit varying degrees of biological activity, which is critical for understanding the compound's therapeutic potential.
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial properties. Studies demonstrate its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have explored the anticancer properties of this compound. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, indicating its potential as a lead compound for developing new cancer therapies .
Case Studies and Research Findings
-
Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Bacterial Strain Concentration (µg/mL) Viability (% Reduction) Staphylococcus aureus 50 75 Escherichia coli 100 85 -
Anticancer Activity : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth.
Concentration (µM) Cell Viability (%) 10 80 25 60 50 40 - Mechanistic Insights : Research utilizing molecular docking studies has revealed potential binding interactions between the compound and key targets involved in cancer progression, such as estrogen receptors and cyclooxygenase enzymes .
Q & A
Q. What are the recommended synthetic routes for 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid?
The synthesis typically involves multi-step reactions:
- Step 1 : Bromination of phenylacetic acid derivatives to introduce reactive sites (e.g., 4-(bromomethyl)phenylacetic acid as a precursor) .
- Step 2 : Coupling reactions with fluorinated aromatic rings via Suzuki-Miyaura cross-coupling or Ullmann-type reactions to attach the 3-fluoro-4-carbonylphenyl group.
- Step 3 : Purification using column chromatography or recrystallization.
Key challenges include controlling regioselectivity during fluorination and minimizing side reactions. NMR (e.g., monitoring phenacyl ester cleavage) and HPLC (>99% purity) are critical for validation .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
Q. What are the solubility properties of this compound in common solvents?
- High Solubility : In polar aprotic solvents (e.g., DMSO, DMF).
- Low Solubility : In water; pre-dissolution in DMSO followed by dilution in aqueous buffers is recommended for biological studies .
Advanced Research Questions
Q. How does the substitution pattern (fluoro and carbonyl groups) influence its bioactivity?
- Structure-Activity Relationship (SAR) :
- The 3-fluoro group enhances metabolic stability by resisting oxidative degradation.
- The 4-carbonyl moiety facilitates hydrogen bonding with target proteins (e.g., enzymes or receptors).
- Comparative studies with analogs (e.g., 4-chloro or methoxy derivatives) show reduced antimicrobial efficacy, highlighting the fluorine-carbonyl synergy .
Q. What methodological approaches are used to assess its pharmacokinetic (PK) properties?
- In Vitro Assays :
- Microsomal Stability : Incubation with liver microsomes to measure metabolic half-life.
- Plasma Protein Binding : Equilibrium dialysis to determine free fraction .
- In Vivo Studies :
- Rodent Models : Administering 10 mg/kg IV/PO to calculate bioavailability (e.g., AUC) .
Q. How can contradictory data in biological efficacy be resolved?
- Case Example : Discrepancies in reported antimicrobial activity may arise from:
- Concentration Variability : Efficacy against Fusarium oxysporum ranges from 50% (0.1 mM) to 80% (0.5 mM) .
- Strain-Specific Sensitivity : Pathogen isolates may exhibit genetic resistance.
- Solution : Standardize protocols (e.g., CLSI guidelines) and use internal controls (e.g., fluconazole for fungi) .
Q. What computational tools are suitable for modeling its interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies).
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
